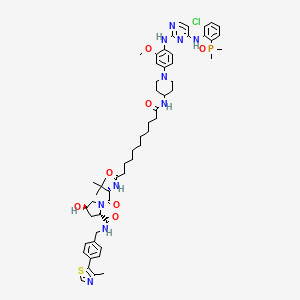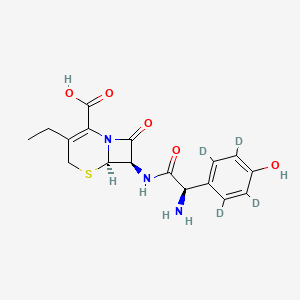
3-Ethyl Cefadroxil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl Cefadroxil-d4: is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C17H15D4N3O5S, and it has a molecular weight of 381.44 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Cefadroxil-d4 involves several steps:
Starting Material: The synthesis begins with cefadroxil as the raw material.
Addition of Ethanol or Ethyl Ether: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C. The mixture is stirred vigorously, filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.
Ammonia Water Treatment: The filter cake is placed in ammonia water and stirred gently, keeping the pH below 9. The ammonia water solution of cefadroxil is obtained by filtering out the precipitate.
Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C. The final pH is kept between 4.0 and 6.0 for 30 minutes to 5 hours until crystals precipitate slowly.
Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethyl Cefadroxil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the pharmaceutical industry for the synthesis of novel cephalosporin antibiotics.
Mecanismo De Acción
The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparación Con Compuestos Similares
Cefadroxil: A first-generation cephalosporin antibiotic with a similar structure and mechanism of action.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefprozil: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 3-Ethyl Cefadroxil-d4 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C17H19N3O5S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
Clave InChI |
VPGPNEAHLAGGHS-VWZYBACSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canónico |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


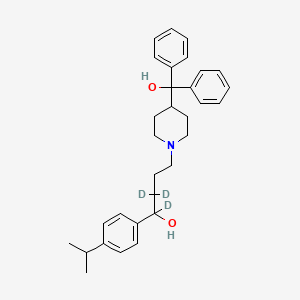


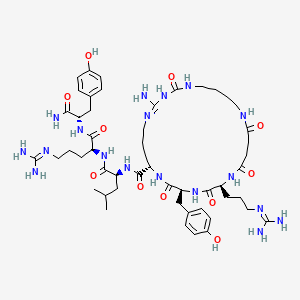
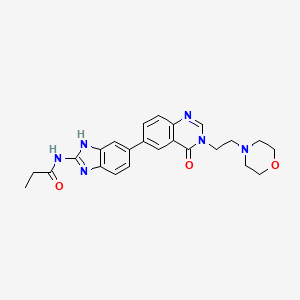
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
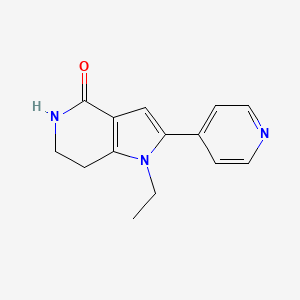

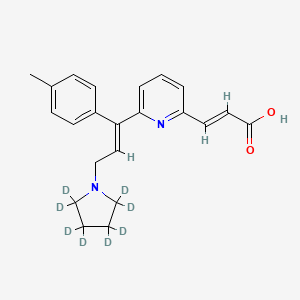
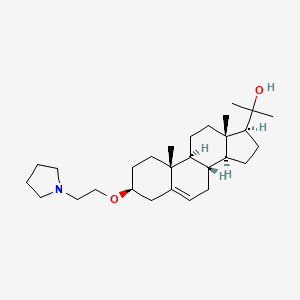

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
